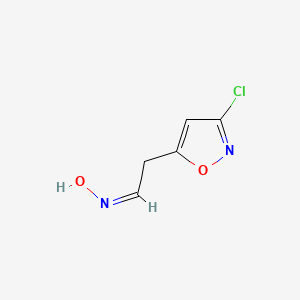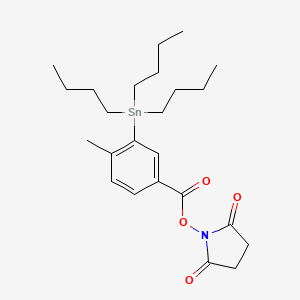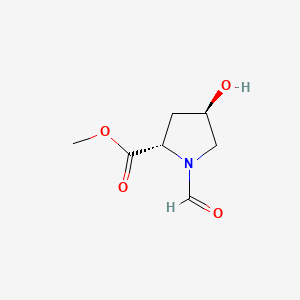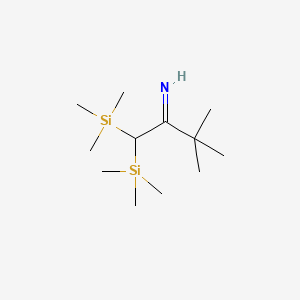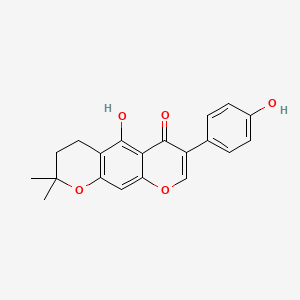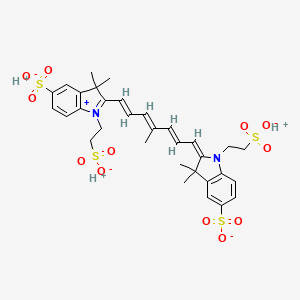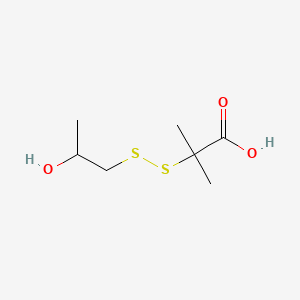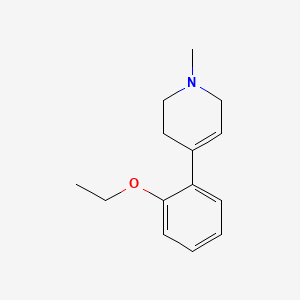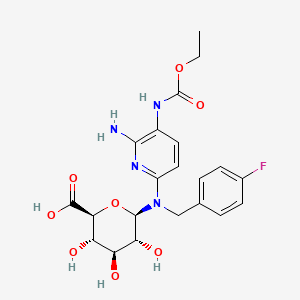
Flupirtine-N6-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupirtine-N6-beta-D-Glucuronide is a biochemical used for proteomics research . It has a molecular weight of 480.44 and a molecular formula of C21H25FN4O8 .
Molecular Structure Analysis
The molecular structure of Flupirtine-N6-beta-D-Glucuronide is represented by the formula C21H25FN4O8 . This indicates that it contains 21 carbon atoms, 25 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, and 8 oxygen atoms .Aplicaciones Científicas De Investigación
Proteomics Research
Flupirtine-N6-|A-D-Glucuronide: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from compounds like Flupirtine-N6-|A-D-Glucuronide which can be used to understand protein functions and interactions within biological systems.
Analgesic Applications
As a centrally acting analgesic, Flupirtine-N6-|A-D-Glucuronide has been used in patients with acute and persistent pain conditions. It offers an alternative to opioids and non-steroidal anti-inflammatory drugs, with a lower risk of adverse effects .
Anticonvulsant Properties
This compound has demonstrated efficacy as an anticonvulsant. It can be used in the treatment of epilepsy and other seizure disorders, providing a novel approach to managing these conditions .
Neuroprotective Agent
Flupirtine-N6-|A-D-Glucuronide: has shown potential as a neuroprotectant. It could be used in research focusing on the protection of neuronal cells from damage or degeneration, which is particularly relevant in diseases such as Alzheimer’s .
Muscle Relaxant
The compound has unique muscle relaxing activities, making it valuable in studies related to skeletal and smooth muscle relaxation. This can be particularly useful in conditions that involve muscle spasms or hyperactivity .
Auditory and Visual Disorders
Research has indicated that Flupirtine-N6-|A-D-Glucuronide may be beneficial in the treatment of certain auditory and visual disorders, expanding its therapeutic potential beyond pain management .
Cognitive and Memory Impairment
There is evidence to suggest that Flupirtine-N6-|A-D-Glucuronide could be used in the treatment of memory and cognitive impairments. This opens up avenues for research in neurodegenerative diseases and cognitive disorders .
KV7 Channel Activation
The compound is the first therapeutically used KV7 channel activator. This action is significant as it offers a series of further therapeutic possibilities, including the treatment of various neurological disorders .
Each of these applications provides a unique insight into the potential of Flupirtine-N6-|A-D-Glucuronide in scientific research. The compound’s multifaceted nature makes it a valuable asset in the exploration of new treatments and understanding of complex biological processes. The research applications mentioned are for investigational purposes and not for diagnostic or therapeutic use as per current guidelines .
Direcciones Futuras
Flupirtine, a related compound, has been investigated for use in the treatment of fibromyalgia . It’s also been suggested that Flupirtine could be an interesting drug candidate for promoting neuroprotection in multiple sclerosis . These findings could potentially open up new research directions for Flupirtine-N6-beta-D-Glucuronide.
Mecanismo De Acción
Target of Action
Flupirtine-N6-β-D-Glucuronide, also known as Flupirtine, primarily targets the Alpha-2A adrenergic receptor . This receptor plays a crucial role in the central nervous system, mediating the effects of neurotransmitters and hormones, and is involved in various physiological processes such as pain perception, sedation, and thermoregulation .
Mode of Action
Flupirtine acts by upregulating Bcl-2, increasing glutathione levels, activating an inwardly rectifying potassium channel, and delaying loss of intermitochondrial membrane calcium retention capacity . The discriminative effects of flupirtine are primarily mediated through alpha-2 adrenergic mechanisms .
Biochemical Pathways
Flupirtine is the first therapeutically used KV7 channel activator with additional GABA A ergic mechanisms . The activation of potassium KV7 (KCNQ) channels leads to a series of further therapeutic possibilities .
Pharmacokinetics
Flupirtine has a bioavailability of 90% when administered orally and 70% when administered rectally . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% of the analgesic potential of its parent compound . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces . The average elimination half-life is 6.5 hours .
Result of Action
The activation of the Alpha-2A adrenergic receptor by Flupirtine results in various physiological effects such as pain relief, sedation, and thermoregulation . It also exhibits muscle relaxant properties, making it popular for back pain and other orthopedic uses .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFNWVVUMTVKA-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

